molecular formula C11H13NO2 B11906391 1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone

1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11906391
M. Wt: 191.23 g/mol
InChI Key: WBVUYWMKLMYDMM-UHFFFAOYSA-N
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Description

1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is a tetrahydroquinoline derivative featuring a hydroxy group at position 7 of the quinoline ring and an acetyl moiety at position 1. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in oncology and antimicrobial research .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(7-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C11H13NO2/c1-8(13)12-6-2-3-9-4-5-10(14)7-11(9)12/h4-5,7,14H,2-3,6H2,1H3

InChI Key

WBVUYWMKLMYDMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Attachment of Ethanone Group: The ethanone group can be introduced through acylation reactions using ethanoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinoline-7-one derivatives.

    Reduction: Formation of 1-(7-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of dihydroquinolinones exhibit anticancer activity. For instance, compounds related to 1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone have been evaluated for their efficacy against various cancer cell lines. A study demonstrated that these compounds could inhibit the proliferation of human lung and colon cancer cells, suggesting their potential as anticancer agents .

Acetylcholinesterase Inhibition

The compound has been investigated for its role as an acetylcholinesterase inhibitor, which is relevant in the treatment of Alzheimer's disease. In a study, various derivatives were synthesized and tested for their inhibitory activity against acetylcholinesterase, with some showing promising results in terms of potency . This suggests that this compound could be a lead compound for developing new treatments for neurodegenerative diseases.

Antimicrobial Activity

Quinolinone derivatives have also been studied for their antimicrobial properties. The presence of hydroxyl groups in the structure enhances their activity against a range of pathogens. Specific studies have shown that these compounds can effectively inhibit bacterial growth, indicating potential applications in developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as 7-hydroxyquinoline derivatives. The synthetic pathways often involve alkylation and oxidation steps that yield the desired compound with high purity.

Case Study: Synthesis and Evaluation

A notable study focused on synthesizing several quinolinone derivatives, including this compound. The evaluation included assessing their biological activity through in vitro assays against cancer cell lines and microbial strains. The results indicated that structural modifications significantly impacted the biological efficacy of these compounds .

Mechanism of Action

The mechanism of action of 1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The hydroxy group and the quinoline ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Substituent Variations on the Quinoline Ring
  • AR54 (2-(Pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone): Key Differences: Incorporates a pyrimidin-2-ylthio group and a 2,2,4-trimethyl-4-phenyl substituent. Application: Demonstrates anticancer activity against prostate cancer . Comparison: The absence of a hydroxy group in AR54 suggests that substitution at position 7 may enhance solubility or alter target specificity.
  • 1-(8-(3,4-Dimethylphenyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone: Key Differences: Features a 3,4-dimethylphenyl group at position 6. Synthesis: Prepared via palladium-catalyzed C–H activation, a method that could be adapted for synthesizing the target compound .
Functional Group Modifications
  • 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 545394-33-0): Key Differences: Substitutes the hydroxy group with an amino group at position 5. Relevance: Highlights the role of electron-donating groups in modulating bioactivity .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Characterization Methods
1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone Not reported Lipid-soluble NMR, IR, MS
2-(Phenylthio)-1-(2,4,6-trihydroxyphenyl)ethanone 117–118 Polar solvents ¹H NMR, IR, MS
1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone Not reported Aqueous-friendly Vendor data (purity 95%)

Biological Activity

1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone, also known as 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, is a heterocyclic organic compound with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula : C9H9NO2
  • Molecular Weight : 163.17 g/mol
  • CAS Number : 22246-18-0
  • IUPAC Name : 7-hydroxy-3,4-dihydro-1H-quinolin-2-one

Antimicrobial Activity

A series of derivatives synthesized from 7-hydroxy-3,4-dihydroquinolin-2(1H)-one have been tested for their antibacterial properties. Notably, certain derivatives exhibited significant antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, one derivative showed activity comparable to ciprofloxacin at a concentration of 500 µg/mL .

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
VIIlStaphylococcus aureus500
VIIlEscherichia coli500
VIIlPseudomonas aeruginosa500

Cholinesterase Inhibition

Research has highlighted the potential of quinolinone derivatives in treating Alzheimer's disease through the inhibition of acetylcholinesterase (AChE). One study found that specific derivatives displayed potent AChE inhibition with IC50 values in the nanomolar range. For example, compound QN8 demonstrated an IC50 of 0.29 µM against human recombinant AChE .

CompoundIC50 (µM)Type of Inhibition
QN80.29Non-competitive
DQN71.58Non-competitive

Study on Antimycobacterial Activity

A recent study evaluated the antimycobacterial activity of quinolinone-thiosemicarbazones against various strains of Mycobacterium tuberculosis. The results indicated that several synthesized compounds exhibited superior efficacy compared to standard drugs like isoniazid . This suggests a promising avenue for developing new antimycobacterial agents.

Neuroprotective Effects

In another investigation focusing on neuroprotection, derivatives of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one were assessed for their ability to inhibit oxidative stress-induced neuronal cell death. The findings revealed that these compounds could significantly reduce cell death in vitro, indicating their potential role as neuroprotective agents .

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